

# HPN217 Tri-specific T cell Activating Construct (TriTAC): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 217 |           |
| Cat. No.:            | B15589250            | Get Quote |

# for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HPN217, a Tri-specific T cell Activating Construct (TriTAC) developed by Harpoon Therapeutics. HPN217 is an investigational immunotherapy for the treatment of relapsed/refractory multiple myeloma (RRMM). This document details the molecular design, mechanism of action, preclinical data, and clinical findings for HPN217, intended for an audience of researchers, scientists, and drug development professionals.

### Introduction to HPN217 and the TriTAC Platform

HPN217 is a novel, single polypeptide, tri-specific T cell engager engineered from Harpoon Therapeutics' proprietary TriTAC platform.[1][2] This platform is designed to create small, stable, and potent T cell engagers with extended half-lives. HPN217 is designed to redirect a patient's own T cells to recognize and eliminate B-cell maturation antigen (BCMA)-expressing multiple myeloma cells.[1][3] The construct has a molecular weight of approximately 53 kDa and is produced in Chinese Hamster Ovary (CHO) cells.[2][4]

The key innovation of the TriTAC platform lies in its tri-specific design, which incorporates three binding domains:



- An anti-BCMA domain: This N-terminal single domain antibody (sdAb) specifically targets the B-cell maturation antigen (BCMA, also known as TNFRSF17), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[2][3][4]
- An anti-CD3 domain: A C-terminal single-chain variable fragment (scFv) that binds to the CD3 epsilon (CD3ε) subunit of the T cell receptor (TCR) complex on T cells, leading to T cell activation.[2][4]
- An anti-albumin domain: A middle single domain antibody (sdAb) that binds to human serum albumin (HSA).[2][4] This unique feature extends the serum half-life of the molecule, allowing for more convenient dosing schedules.[2][3]

### **Mechanism of Action**

HPN217's mechanism of action is based on the redirection of cytotoxic T lymphocytes (CTLs) to kill BCMA-expressing tumor cells.[3] Upon intravenous administration, HPN217 simultaneously binds to BCMA on a myeloma cell and CD3ɛ on a T cell.[2][3][4] This cross-linking event mimics a natural immune synapse, triggering T cell activation, proliferation, and differentiation into cytotoxic effector cells.[2][4] These activated T cells then release cytotoxic granules containing perforin and granzymes, leading to the lysis of the targeted myeloma cells. [5]

The inclusion of the albumin-binding domain is a key differentiator of the TriTAC platform. By binding to endogenous serum albumin, HPN217's hydrodynamic size is increased, reducing its renal clearance and significantly extending its circulating half-life.[2][3]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HPN217-mediated T cell activation and a general workflow for a T cell-dependent cellular cytotoxicity (TDCC) assay used to evaluate its in vitro efficacy.





Click to download full resolution via product page

Caption: HPN217 signaling pathway.





Click to download full resolution via product page

Caption: Generalized TDCC experimental workflow.

## **Preclinical Data Summary**

A summary of the key preclinical findings for HPN217 is presented in the tables below.

# **Table 1: Molecular Characteristics and Binding Affinities**



| Parameter                                 | Value                                 | Method                  |
|-------------------------------------------|---------------------------------------|-------------------------|
| Molecular Weight                          | ~53 kDa                               | -                       |
| Anti-BCMA Domain                          | Single domain antibody (sdAb)         | -                       |
| Anti-CD3 Domain                           | Single-chain variable fragment (scFv) | -                       |
| Anti-Albumin Domain                       | Single domain antibody (sdAb)         | -                       |
| Binding Affinity (Human BCMA)             | 5.5 nM                                | Biolayer interferometry |
| Binding Affinity (Human Serum<br>Albumin) | 6 nM                                  | Biolayer interferometry |
| Binding Affinity (Human CD3ε)             | 17 nM                                 | Biolayer interferometry |

Data sourced from Patsnap Synapse.[6]

**Table 2: In Vitro and In Vivo Activity** 

| Parameter                               | Result                                         | Model System                                         |
|-----------------------------------------|------------------------------------------------|------------------------------------------------------|
| In Vitro Cytotoxicity (EC50)            | 0.05 - 0.7 nM                                  | T cell-dependent cellular cytotoxicity (TDCC) assays |
| In Vivo Efficacy                        | Dose-dependent tumor growth suppression        | RPMI-8226 multiple myeloma xenograft model           |
| Dose-dependent tumor growth suppression | Jeko-1 mantle cell lymphoma<br>xenograft model |                                                      |
| Pharmacokinetics (Half-life)            | 64 - 85 hours                                  | Cynomolgus monkeys                                   |
| In Vivo Stability                       | Stable and intact for up to 3 weeks            | Cynomolgus monkeys                                   |

Data sourced from ResearchGate and Patsnap Synapse.[4][6]

# **Clinical Development and Efficacy**



HPN217 is being evaluated in a Phase 1/2 clinical trial (NCT04184050) in patients with relapsed/refractory multiple myeloma who have received at least three prior therapies.[7][8] The FDA has granted Fast Track designation to HPN217 for this indication.[8]

Table 3: Phase 1 Clinical Trial (NCT04184050) - Efficacy

**Data** 

| Dala                                           |                                           |                                                 |
|------------------------------------------------|-------------------------------------------|-------------------------------------------------|
| Parameter                                      | Value                                     | Patient Cohort                                  |
| Overall Response Rate (ORR)                    | 77%                                       | Higher doses (12 mg or 24 mg) with step-dosing  |
| 63%                                            | 12 mg dose cohorts                        |                                                 |
| Very Good Partial Response<br>(VGPR) or better | 46%                                       | Higher doses (12 mg or 24 mg)                   |
| 53%                                            | 12 mg dose cohorts                        |                                                 |
| Median Time to First Response                  | 1.2 months                                | 12 mg and 24 mg cohorts                         |
| Median Duration of Response                    | 20.5 months                               | All responders (as of Oct 17, 2023 data cutoff) |
| Minimal Residual Disease<br>(MRD) Negativity   | 3 patients evaluated were<br>MRD negative | Higher doses (12 mg or 24 mg)                   |

Data sourced from OncLive and GlobeNewswire.[9]

# Table 4: Phase 1 Clinical Trial (NCT04184050) - Safety and Tolerability



| Adverse Event                                                            | Incidence                                                                                                   | Grade         | Patient Cohort                     |
|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|---------------|------------------------------------|
| Cytokine Release<br>Syndrome (CRS)                                       | 29%                                                                                                         | Grade 1 and 2 | Step-up dosing                     |
| 16%                                                                      | Grade 1 and 2                                                                                               | 12 mg cohorts |                                    |
| Immune Effector Cell-<br>Associated<br>Neurotoxicity<br>Syndrome (ICANS) | 0%                                                                                                          | -             | Not recorded at higher dose levels |
| Most Common Treatment-Emergent Adverse Events (≥20%)                     | Anemia (49%), Fatigue (37%), CRS (25%), Nausea (22%), Arthralgia (20%), Diarrhea (20%), Transaminitis (20%) | -             | All patients                       |

Data sourced from OncLive and GlobeNewswire.[7][9]

The Phase 1 study established a recommended Phase 2 dose (RP2D) of 12 mg.[9] The data suggest that HPN217 has a manageable safety profile with a low incidence of severe CRS and no observed ICANS at the higher dose levels.[9]

# **Experimental Methodologies**

While detailed, proprietary protocols are not publicly available, the following sections outline generalized methodologies for the key experiments cited in the preclinical evaluation of HPN217.

## T cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of HPN217 in mediating T cell killing of BCMA-expressing target cells.

Generalized Protocol:

Cell Preparation:



- Target Cells: Culture a BCMA-positive multiple myeloma cell line (e.g., RPMI-8226).
   Harvest and ensure high viability.
- Effector Cells: Isolate pan T cells or specific T cell subsets from healthy human donor peripheral blood mononuclear cells (PBMCs).

#### Co-culture:

- Plate target cells at a determined density in a 96-well plate.
- Add effector cells at a specified effector-to-target (E:T) ratio.
- Add serial dilutions of HPN217 to the co-culture. Include a no-drug control.

#### Incubation:

- Incubate the plate at 37°C in a humidified CO2 incubator for a predefined period (e.g., 24, 48, or 72 hours).
- Assessment of Cell Viability:
  - Quantify target cell lysis using a validated method, such as:
    - Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD or propidium iodide) and antibodies to distinguish target and effector cells.
    - Luminescence-based assay: Use a reagent that measures the release of a cytosolic enzyme (e.g., LDH) from lysed cells or a viability reagent that measures the ATP content of remaining viable cells.

#### Data Analysis:

- Calculate the percentage of specific lysis for each HPN217 concentration.
- Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

## In Vivo Xenograft Tumor Model

## Foundational & Exploratory



Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.

#### Generalized Protocol:

- Animal Model:
  - Use immunodeficient mice (e.g., NSG mice) that can accept human cell line xenografts.
- Tumor Implantation:
  - Subcutaneously implant a human multiple myeloma cell line (e.g., RPMI-8226) into the flank of the mice.
  - Allow tumors to establish and reach a predetermined size.
- Treatment:
  - Randomize mice into treatment and control groups.
  - Administer HPN217 intravenously at various dose levels and schedules. The control group receives a vehicle control.
- Tumor Monitoring:
  - Measure tumor volume using calipers at regular intervals throughout the study.
  - Monitor animal body weight and overall health.
- Endpoint and Analysis:
  - The study may be terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
  - Collect tumors for further analysis (e.g., histology, biomarker analysis).
  - Compare tumor growth inhibition in the HPN217-treated groups to the control group.

Disclaimer: The experimental protocols provided above are generalized and intended for illustrative purposes. They are based on standard immunological and in vivo pharmacology



techniques and may not reflect the specific protocols used by Harpoon Therapeutics in the development of HPN217.

## Conclusion

HPN217, a tri-specific T cell activating construct, has demonstrated a promising efficacy and safety profile in both preclinical models and early-phase clinical trials for relapsed/refractory multiple myeloma. Its unique design, which includes an albumin-binding domain for half-life extension, may offer advantages in terms of dosing convenience and tolerability. The robust clinical activity observed at the recommended Phase 2 dose, coupled with a manageable safety profile, supports the continued development of HPN217 as a potential new therapeutic option for patients with multiple myeloma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. sparkcures.com [sparkcures.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Harpoon Therapeutics Presents HPN217 Interim Phase 1 Data at the IMS Annual Meeting
   BioSpace [biospace.com]



 To cite this document: BenchChem. [HPN217 Tri-specific T cell Activating Construct (TriTAC): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589250#hpn217-tri-specific-t-cell-activating-construct-tritac-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com